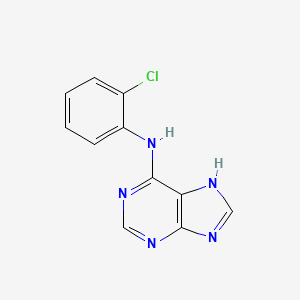
N-(2-chlorophenyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-7H-purin-6-amine: is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the purine ring, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-7H-purin-6-amine typically involves the reaction of 2-chlorophenylamine with a purine derivative under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions: N-(2-chlorophenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
科学的研究の応用
N-(2-chlorophenyl)-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(2-chlorophenyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-(2-chlorophenyl)-7H-purin-6-amine can be compared with other similar compounds, such as:
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it an important subject for research in chemistry, biology, medicine, and industry
特性
CAS番号 |
6296-90-8 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-3-1-2-4-8(7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) |
InChIキー |
QZPHGMKICYKDIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=NC=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


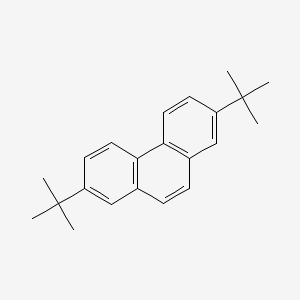

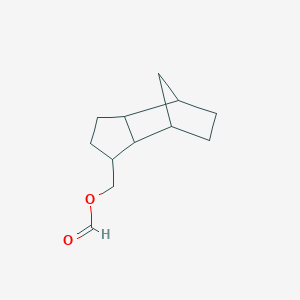

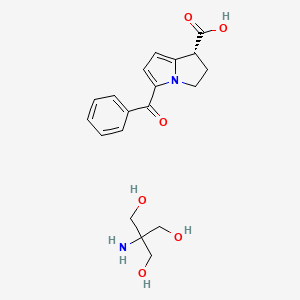
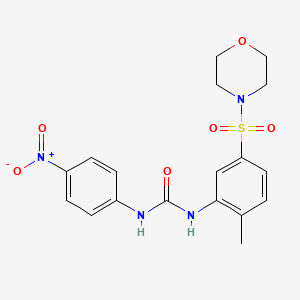
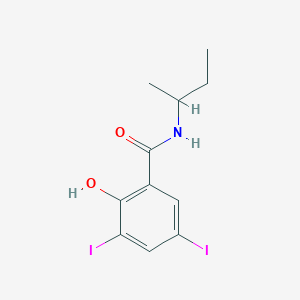
![1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B14144517.png)
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)
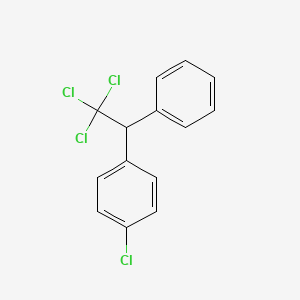
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
